2-(2-methoxyphenyl)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one
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Overview
Description
2-(2-methoxyphenyl)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique structure that combines a methoxyphenyl group with a cyclopenta[d]pyrimidinyl and octahydropyrrolo[3,4-c]pyrrol moiety, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one typically involves multi-step organic reactions. The starting materials might include 2-methoxybenzaldehyde, cyclopenta[d]pyrimidine derivatives, and pyrrolo[3,4-c]pyrrole intermediates. Common synthetic routes could involve:
- Aldol condensation
- Cyclization reactions
- Hydrogenation
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include:
- Use of continuous flow reactors
- Catalytic hydrogenation under controlled conditions
- Purification techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents
Major Products
- Oxidized derivatives with hydroxyl or carbonyl groups
- Reduced alcohol derivatives
- Substituted aromatic compounds
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
- Inhibition of enzyme activity
- Activation of receptor signaling pathways
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenyl)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one shares structural similarities with other compounds containing methoxyphenyl, cyclopenta[d]pyrimidine, and pyrrolo[3,4-c]pyrrole moieties.
Uniqueness
- The unique combination of these functional groups in a single molecule might confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H28N4O2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
InChI |
InChI=1S/C23H28N4O2/c1-15-24-20-8-5-7-19(20)23(25-15)27-13-17-11-26(12-18(17)14-27)22(28)10-16-6-3-4-9-21(16)29-2/h3-4,6,9,17-18H,5,7-8,10-14H2,1-2H3 |
InChI Key |
KDLSJYJRRLYXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)CC5=CC=CC=C5OC |
Origin of Product |
United States |
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